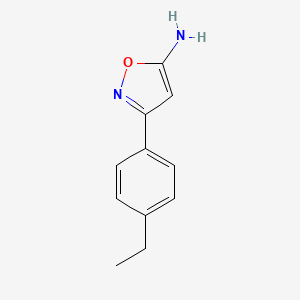

3-(4-Ethylphenyl)-1,2-oxazol-5-amine

Description

BenchChem offers high-quality 3-(4-Ethylphenyl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethylphenyl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBGIZPUUZIMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395666 | |

| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020955-20-7 | |

| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel isoxazole derivative, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. Isoxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and extensive characterization data based on spectral analysis of analogous compounds. Furthermore, potential biological activities and associated signaling pathways are discussed, highlighting the therapeutic potential of this class of molecules. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key pharmacophore in a variety of clinically approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The 5-aminoisoxazole moiety, in particular, has been identified as a crucial component for potent biological effects, such as antitubulin activity, making it a valuable scaffold for the development of novel therapeutics.[1]

This guide focuses on the synthesis and characterization of a specific derivative, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. The introduction of the 4-ethylphenyl group at the 3-position of the isoxazole ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document serves as a technical resource for researchers in medicinal chemistry and drug development, providing a foundational understanding of this compound's synthesis and potential for further investigation.

Synthesis

The synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 3-(4-ethylphenyl)-3-oxopropanenitrile, via a Claisen condensation. The second step is the regioselective cyclization of this β-ketonitrile with hydroxylamine to yield the target 5-aminoisoxazole.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 3-(4-ethylphenyl)-3-oxopropanenitrile

This procedure is adapted from the general principles of the Claisen condensation for the synthesis of β-ketonitriles.[2][3][4][5]

-

Reagents and Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, prepare a solution of 4-ethylacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous THF.

-

-

Reaction:

-

Cool the flask containing sodium hydride to 0 °C in an ice bath.

-

Slowly add the solution of 4-ethylacetophenone and ethyl cyanoacetate to the stirred suspension of sodium hydride over 30 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-ethylphenyl)-3-oxopropanenitrile. This intermediate is also commercially available from suppliers such as BLD Pharm.[6]

-

Step 2: Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

This protocol is based on the regioselective synthesis of 5-aminoisoxazoles from β-ketonitriles. The regioselectivity is controlled by maintaining a basic pH.

-

Reagents and Setup:

-

In a round-bottom flask, dissolve 3-(4-ethylphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq).

-

-

Reaction:

-

Adjust the pH of the reaction mixture to > 8 by the dropwise addition of an aqueous sodium hydroxide solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 3-(4-Ethylphenyl)-1,2-oxazol-5-amine as a solid.

-

Characterization

The structural confirmation of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is achieved through a combination of spectroscopic techniques. The following tables summarize the expected characterization data, which is extrapolated from closely related, published analogs.

Physical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not yet determined |

¹H NMR Spectroscopy

The expected ¹H NMR spectrum is based on the analysis of 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to ethyl) |

| ~7.30 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to ethyl) |

| ~5.50 | s | 1H | Isoxazole-H4 |

| ~4.50 (broad) | s | 2H | -NH2 |

| ~2.70 | q, J ≈ 7.6 Hz | 2H | -CH2CH3 |

| ~1.25 | t, J ≈ 7.6 Hz | 3H | -CH2CH3 |

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are based on data from 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C5 (Isoxazole) |

| ~162.0 | C3 (Isoxazole) |

| ~147.0 | C-Et (Aromatic) |

| ~128.5 | CH (Aromatic) |

| ~126.0 | C-isoxazole (Aromatic) |

| ~125.0 | CH (Aromatic) |

| ~98.0 | C4 (Isoxazole) |

| ~28.8 | -CH2CH3 |

| ~15.3 | -CH2CH3 |

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the spectrum of 5-amino-3-phenylisoxazole.[7]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2970-2850 | C-H stretching (aliphatic) |

| ~1620 | C=N stretching (isoxazole) |

| 1600-1450 | C=C stretching (aromatic) |

| ~1400 | N-O stretching (isoxazole) |

Mass Spectrometry

The expected mass spectral data is based on the fragmentation patterns of similar 5-amino-3-arylisoxazoles.[8]

| m/z | Assignment |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M - CH₃]⁺ |

| 160 | [M - C₂H₄]⁺ |

| 145 | [M - C₂H₄ - NH]⁺ or [M - CH₃ - CO]⁺ |

| 117 | [4-ethylphenyl-C≡N]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Potential Biological Activity and Signaling Pathways

Derivatives of 5-aminoisoxazole have demonstrated significant potential in modulating key biological pathways relevant to human diseases.

Antitubulin Activity

Several 5-aminoisoxazole derivatives have been identified as potent antitubulin agents.[1] These compounds can interfere with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cells, making them promising candidates for anticancer drug development. The structural features essential for this activity often include an unsubstituted 5-amino group and specific aromatic substitutions at the 3- and 4-positions of the isoxazole ring.[1]

Anti-inflammatory Activity

Isoxazole derivatives, including 5-aminoisoxazoles, have also been investigated for their anti-inflammatory properties. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to modulate the expression of genes involved in autoimmune and inflammatory responses in Caco-2 cells.[9] This includes the differential regulation of various interleukins (IL-1B, IL-6, IL-2, IL-27) and chemokines (CCL22), suggesting that these compounds may exert their anti-inflammatory effects by influencing complex signaling networks.[9]

Potential Signaling Pathway Modulation

The antitubulin activity of isoxazole derivatives suggests their interaction with the microtubule network, which can have downstream effects on various signaling pathways. Disruption of microtubule dynamics is known to activate the JNK/SAPK (c-Jun N-terminal kinase/stress-activated protein kinase) signaling pathway, which can lead to apoptosis.[10]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. The proposed synthetic route is efficient and relies on established chemical transformations. The detailed characterization data, extrapolated from closely related analogs, offers a reliable reference for researchers working with this compound. The potential for this molecule to act as an antitubulin or anti-inflammatory agent, through the modulation of key signaling pathways, underscores its significance as a scaffold for future drug discovery and development efforts. Further studies are warranted to validate the proposed synthesis, confirm the predicted characterization data, and fully elucidate the biological activity profile of this promising isoxazole derivative.

References

- 1. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. LON-CAPA ClaisenCondensation [s10.lite.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 96220-15-4|3-(4-Ethylphenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 7. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ajrcps.com [ajrcps.com]

- 9. Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on selective gene expression in Caco-2 cultured cells [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related analog, 3-(4-methylphenyl)-1,2-oxazol-5-amine, alongside computationally predicted values to offer a comprehensive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, facilitating further investigation into this compound's potential applications. The synthesis and characterization methodologies described are based on established protocols for analogous 3-aryl-1,2-oxazol-5-amine derivatives.

Introduction

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 3-position of the isoxazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, a derivative that holds promise for further exploration in drug development programs. Given the absence of extensive experimental data in the public domain, this document compiles available information on a close structural analog and supplements it with robust computational predictions to provide a thorough physicochemical characterization.

Chemical and Physical Properties

Experimental Data for Analog: 3-(4-Methylphenyl)-1,2-oxazol-5-amine

The data presented in this section is for the methyl-substituted analog and serves as a valuable reference point for estimating the properties of the ethyl-substituted compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem CID: 576446[1] |

| Molecular Weight | 174.20 g/mol | PubChem CID: 576446[1] |

| CAS Number | 28883-91-2 | PubChem CID: 576446[1] |

Table 1: Experimental Physicochemical Data for 3-(4-Methylphenyl)-1,2-oxazol-5-amine.

Predicted Physicochemical Properties of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

The following properties for the title compound were generated using computational chemistry models to provide estimations where experimental data is lacking.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 55.1 Ų |

| pKa (most acidic) | 14.5 (amine) |

| pKa (most basic) | 2.1 (oxazole nitrogen) |

Table 2: Predicted Physicochemical Properties for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

Experimental Protocols

General Synthesis of 3-Aryl-1,2-oxazol-5-amines

A general and established method for the synthesis of 3-aryl-1,2-oxazol-5-amines involves a multi-step sequence starting from an appropriately substituted acetophenone. While a specific protocol for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is not published, the following represents a plausible and adaptable synthetic route.

Workflow for the Synthesis of 3-Aryl-1,2-oxazol-5-amines

References

A Technical Guide to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: Nomenclature, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, a substituted isoxazole derivative. Due to the limited availability of data for this specific molecule, this document also draws upon information from the broader class of 3-aryl-1,2-oxazol-5-amines to provide a thorough understanding of its chemical and biological context.

Chemical Abstract Service (CAS) Number and Nomenclature

A specific CAS number for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine could not be definitively identified in public databases. However, the closely related analogue, 3-(4-Methylphenyl)isoxazol-5-amine, is assigned CAS Number 28883-91-2 .[1][2] This suggests that the ethyl-substituted variant is less commonly synthesized or documented.

IUPAC Nomenclature:

The systematic naming of this compound follows the nomenclature rules for heterocyclic compounds established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5] The name "3-(4-Ethylphenyl)-1,2-oxazol-5-amine" is derived as follows:

-

1,2-oxazole: This is the parent heterocycle, an azole with an oxygen and a nitrogen atom at positions 1 and 2, respectively.[6]

-

-5-amine: An amine group is substituted at position 5 of the oxazole ring.

-

3-(4-Ethylphenyl)-: A phenyl group, which is itself substituted with an ethyl group at its 4th position, is attached to the 3rd position of the oxazole ring.

Synonyms for this compound class can include variations like 5-Amino-3-(4-ethylphenyl)isoxazole.

Physicochemical Properties (Predicted and Analog-Based)

While experimental data for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is scarce, properties can be inferred from its methyl-substituted analog, 3-(4-Methylphenyl)isoxazol-5-amine.

| Property | Value (for 3-(4-Methylphenyl)isoxazol-5-amine) | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.2 g/mol | [1] |

| Appearance | Cream-colored crystalline solid | [1] |

| Melting Point | 148-153 °C | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis Protocols

The synthesis of 3-aryl-1,2-oxazol-5-amines can be achieved through several established synthetic routes. A common approach involves the cyclization of a β-ketonitrile with hydroxylamine.

General Experimental Protocol for the Synthesis of 3-Aryl-1,2-oxazol-5-amines:

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.

Materials:

-

Substituted benzoylacetonitrile (e.g., 4-ethylbenzoylacetonitrile)

-

Hydroxylamine hydrochloride

-

Sodium acetate or another suitable base

-

Ethanol or other appropriate solvent

Procedure:

-

A solution of the substituted benzoylacetonitrile (1 equivalent) is prepared in a suitable solvent such as ethanol.

-

Hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) are added to the solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 3-aryl-1,2-oxazol-5-amine.

Biological Activity and Potential Applications

-

Pharmaceutical Development: The methyl-substituted analog, 3-(4-methylphenyl)isoxazol-5-amine, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][7] The isoxazole ring can act as a bioisostere for other functional groups and can be involved in hydrogen bonding interactions with biological targets.

-

Agricultural Chemicals: This class of compounds has also found applications in the development of agrochemicals.[1]

Potential Signaling Pathway Involvement (Hypothetical):

Given the interest in related compounds for neurological disorders, a hypothetical signaling pathway could involve the modulation of key enzymes or receptors in the central nervous system. For instance, these compounds could potentially act as inhibitors or modulators of protein kinases, which are often implicated in neuroinflammatory and neurodegenerative processes.

Future Directions

The lack of extensive data on 3-(4-Ethylphenyl)-1,2-oxazol-5-amine highlights an opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: A documented synthesis with full characterization (NMR, MS, elemental analysis) would be foundational.

-

Biological Screening: Screening this compound against a panel of biological targets, particularly those relevant to neurological disorders, could uncover potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of the ethyl-substituted compound with its methyl, fluoro, and other substituted analogs would provide valuable insights for the design of more potent and selective molecules.

This technical guide provides a foundational understanding of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine for researchers and drug development professionals. While specific data is limited, the information on its nomenclature, probable synthetic routes, and the biological context of the broader class of 3-aryl-1,2-oxazol-5-amines offers a solid starting point for future research and development efforts.

References

Technical Guide: Spectral and Analytical Protocols for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectral data for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine were not found in a comprehensive search of available literature. The following guide provides predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles. The experimental protocols described are generalized procedures for the synthesis and analysis of related 3-aryl-1,2-oxazol-5-amines and can be adapted for the target compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and by analogy to structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | d | 2H | Ar-H (ortho to ethyl group) |

| ~7.2 - 7.4 | d | 2H | Ar-H (meta to ethyl group) |

| ~6.0 - 6.5 | s | 2H | -NH₂ |

| ~5.8 - 6.2 | s | 1H | Oxazole C4-H |

| ~2.7 | q | 2H | -CH₂-CH₃ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 (C-NH₂) of Oxazole |

| ~160 | C3 of Oxazole |

| ~145 | C (ipso) of Phenyl ring attached to Oxazole |

| ~144 | C (para) of Phenyl ring |

| ~129 | CH (meta) of Phenyl ring |

| ~127 | CH (ortho) of Phenyl ring |

| ~95 | C4 of Oxazole |

| ~29 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | C-H stretching (aromatic and oxazole) |

| 2970 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1640 | Strong | C=N stretching of oxazole |

| ~1610 | Medium | N-H bending (scissoring) of -NH₂ |

| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic and oxazole) |

| ~1340 | Strong | C-N stretching (aromatic amine) |

| ~1100 | Strong | C-O-N stretching of oxazole |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| ~188 | [M]⁺ (Molecular Ion) |

| ~173 | [M - CH₃]⁺ |

| ~159 | [M - C₂H₅]⁺ |

| ~117 | [C₉H₉]⁺ (Ethylphenyl cation) |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 3-aryl-1,2-oxazol-5-amines, which can be adapted for the synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

2.1. Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

This synthesis can be approached through a multi-step process, a common route for the formation of the 3-aryl-1,2-oxazol-5-amine scaffold.

-

Step 1: Synthesis of 4-Ethylbenzaldehyde Oxime.

-

Dissolve 4-ethylbenzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oxime.

-

-

Step 2: Synthesis of 4-Ethylphenylhydroximinoyl Chloride.

-

Dissolve the 4-ethylbenzaldehyde oxime (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the hydroximinoyl chloride.

-

-

Step 3: Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

-

Dissolve cyanamide (2 equivalents) in tetrahydrofuran (THF).

-

Add sodium hydride (60% dispersion in mineral oil, 2 equivalents) carefully at 0 °C and stir for 30 minutes.

-

Add a solution of the 4-ethylphenylhydroximinoyl chloride (1 equivalent) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

-

2.2. Spectral Data Acquisition

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Use the residual solvent peak as an internal standard for chemical shift calibration.

-

-

IR Spectroscopy:

-

Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using an Electron Ionization (EI) mass spectrometer.

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and spectral characterization.

Caption: Predicted spectral correlations for the target molecule.

An In-depth Technical Guide to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-aryl-1,2-oxazol-5-amine core, in particular, represents a versatile building block for the synthesis of novel therapeutic agents. This technical guide focuses on the synthesis, characterization, and potential biological significance of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, providing a roadmap for its investigation and application in drug discovery. While specific data for the ethyl-substituted compound is scarce, we will draw upon the established chemistry of its methyl-substituted counterpart, 3-(4-methylphenyl)-1,2-oxazol-5-amine, to infer its properties and potential.

Core Synthesis Strategy

A plausible and efficient synthetic route to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine involves a multi-step process starting from the corresponding ethyl-substituted aromatic aldehyde. The general strategy is outlined below and is adapted from established protocols for similar 3-aryl-1,2-oxazol-5-amines.

General Experimental Workflow

The synthesis can be envisioned as a three-step process: oximation of the starting aldehyde, followed by chlorination to form a hydroximoyl chloride, and finally, a cycloaddition reaction to form the desired 5-amino-1,2-oxazole ring.

Caption: Proposed synthetic workflow for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

Detailed Experimental Protocols

The following protocols are adapted from known procedures for the synthesis of analogous compounds and are proposed for the synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

Step 1: Synthesis of 4-Ethylbenzaldehyde oxime

-

Materials: 4-Ethylbenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

-

Procedure: To a solution of 4-ethylbenzaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and the resulting precipitate is filtered, washed with water, and dried to afford 4-ethylbenzaldehyde oxime.

Step 2: Synthesis of 4-Ethyl-N-hydroxybenzenecarboximidoyl chloride

-

Materials: 4-Ethylbenzaldehyde oxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF).

-

Procedure: A solution of 4-ethylbenzaldehyde oxime (1 equivalent) in DMF is cooled to 0 °C. N-chlorosuccinimide (1.05 equivalents) is added portion-wise, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 1 hour and then at room temperature for an additional 2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-ethyl-N-hydroxybenzenecarboximidoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

-

Materials: 4-Ethyl-N-hydroxybenzenecarboximidoyl chloride, 2-aminoacetonitrile hydrochloride, triethylamine, ethanol.

-

Procedure: To a solution of 2-aminoacetonitrile hydrochloride (1.2 equivalents) in ethanol, triethylamine (2.5 equivalents) is added, and the mixture is stirred for 15 minutes. A solution of 4-ethyl-N-hydroxybenzenecarboximidoyl chloride (1 equivalent) in ethanol is then added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

Physicochemical and Spectroscopic Data (Predicted and Analogous)

While specific data for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is unavailable, the following table summarizes the known data for the closely related 3-(4-methylphenyl)-1,2-oxazol-5-amine, which can serve as a benchmark for characterization.

| Property | Data for 3-(4-methylphenyl)-1,2-oxazol-5-amine | Predicted for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine |

| Molecular Formula | C10H10N2O | C11H12N2O |

| Molecular Weight | 174.20 g/mol | 188.23 g/mol |

| Appearance | White to off-white solid | Likely a white to off-white solid |

| Melting Point | ~125-128 °C | Expected to be in a similar range |

| 1H NMR (CDCl3, δ ppm) | 7.6 (d, 2H), 7.2 (d, 2H), 5.3 (s, 1H), 4.9 (s, 2H), 2.4 (s, 3H) | Predicted: ~7.6 (d, 2H), ~7.2 (d, 2H), ~5.3 (s, 1H), ~4.9 (s, 2H), ~2.7 (q, 2H), ~1.2 (t, 3H) |

| 13C NMR (CDCl3, δ ppm) | 172.1, 161.8, 139.5, 129.4, 127.0, 126.8, 87.5, 21.4 | Predicted: Similar aromatic and oxazole signals, with ethyl signals around 28 and 15 ppm. |

| Mass Spectrometry (m/z) | [M+H]+ = 175.0871 | Predicted: [M+H]+ = 189.1028 |

Potential Biological Activity and Signaling Pathways

Derivatives of 3-aryl-1,2-oxazol-5-amine have been investigated for a variety of biological activities. It is plausible that 3-(4-Ethylphenyl)-1,2-oxazol-5-amine could exhibit similar properties.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival. These can include inhibition of kinases, modulation of transcription factors, or induction of apoptosis.

Caption: Potential anticancer mechanism of action.

Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Conclusion and Future Directions

While 3-(4-Ethylphenyl)-1,2-oxazol-5-amine remains a novel and largely uncharacterized compound, its structural similarity to biologically active molecules suggests significant potential for applications in drug discovery. The synthetic protocols and predictive data presented in this guide offer a solid foundation for its synthesis, characterization, and subsequent biological evaluation. Future research should focus on the successful synthesis and purification of the title compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, screening for anticancer and antimicrobial activities will be crucial to unveil its therapeutic potential. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogues, could further optimize its biological profile for the development of new and effective therapeutic agents.

The Strategic Role of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The heterocyclic scaffold, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties make it a valuable starting point for developing compounds that can interact with a range of biological targets. This guide provides a comprehensive overview of its synthesis, key applications, and the experimental protocols utilized in the development of bioactive molecules derived from this core, with a particular focus on its role in the discovery of Factor Xa inhibitors for antithrombotic therapy.

Core Synthesis and Chemical Properties

The synthesis of 3-aryl-5-aminoisoxazoles, such as 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, is a well-established process in organic chemistry. A common and reliable method involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction, yielding either the 3-amino or 5-amino isoxazole, can be controlled by carefully managing the reaction conditions, such as pH and temperature. For the synthesis of the desired 5-amino isoxazoles, the reaction is typically conducted under basic conditions (pH > 8) at elevated temperatures (around 100 °C), which favors the preferential reaction of hydroxylamine at the ketone functionality of the β-ketonitrile precursor.

A general workflow for the synthesis of the 3-(4-Ethylphenyl)-1,2-oxazol-5-amine core and its subsequent elaboration into a potential drug candidate is outlined below.

Application in the Development of Factor Xa Inhibitors

A significant application of the 3-(4-Ethylphenyl)-1,2-oxazol-5-amine scaffold is in the development of direct Factor Xa (FXa) inhibitors. FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. The 3-aryl-5-aminoisoxazole core serves as an excellent scaffold for positioning substituents that can interact with the active site of FXa.

The general structure of these inhibitors involves the acylation of the 5-amino group of the isoxazole with a moiety designed to bind to the S1 and S4 pockets of the FXa active site. The 4-ethylphenyl group at the 3-position of the isoxazole ring typically orients towards the S4 pocket, a large hydrophobic region in the enzyme.

Signaling Pathway: The Coagulation Cascade

Factor Xa inhibitors exert their effect by interrupting the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot. FXa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, the amplification of the coagulation process is effectively blocked.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for derivatives of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is often proprietary and found within patent literature, the general structure-activity relationships for this class of compounds as Factor Xa inhibitors are well-documented. The following table summarizes hypothetical, yet representative, data for a series of analogs to illustrate SAR principles.

| Compound ID | R Group (Modification on 5-amino position) | Factor Xa IC₅₀ (nM) | Selectivity vs. Thrombin |

| A-1 | 2-chlorophenyl-carboxamide | 15.2 | >100-fold |

| A-2 | 2-methoxyphenyl-carboxamide | 25.8 | >80-fold |

| A-3 | Pyrimidine-5-carboxamide | 5.5 | >200-fold |

| A-4 | N-methyl-pyrimidine-5-carboxamide | 8.9 | >150-fold |

From this representative data, a logical relationship for SAR can be inferred. The choice of the heterocyclic or aromatic group attached to the 5-amino position is critical for potent and selective inhibition.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of a key intermediate and the evaluation of its biological activity.

Synthesis of N-(3-(4-ethylphenyl)-1,2-oxazol-5-yl)pyrimidine-5-carboxamide (A Representative Derivative)

-

Step 1: Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

-

To a solution of the corresponding β-ketonitrile precursor in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium ethoxide).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

-

-

Step 2: Amide Coupling.

-

Dissolve 3-(4-Ethylphenyl)-1,2-oxazol-5-amine (1.0 eq.) and pyrimidine-5-carboxylic acid (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1.2 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

-

In Vitro Factor Xa Inhibition Assay

-

Assay Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of human Factor Xa, which cleaves a fluorogenic substrate to produce a fluorescent signal.

-

Procedure:

-

Prepare a solution of human Factor Xa in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).

-

Add the test compound, dissolved in DMSO and serially diluted, to the wells of a 96-well microplate.

-

Add the Factor Xa enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding a fluorogenic substrate specific for Factor Xa (e.g., Boc-Ile-Glu-Gly-Arg-AMC).

-

Measure the rate of fluorescence increase over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Conclusion

3-(4-Ethylphenyl)-1,2-oxazol-5-amine stands out as a highly valuable and adaptable building block in medicinal chemistry. Its utility has been particularly demonstrated in the design of potent and selective Factor Xa inhibitors. The synthetic accessibility of this scaffold, combined with the ability to readily functionalize the 5-amino group, allows for systematic exploration of structure-activity relationships to optimize potency and pharmacokinetic properties. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged isoxazole core.

In Silico Prediction of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. In the landscape of modern drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of drug candidates.[1][2] These predictive models allow for the rapid and cost-effective screening of compounds, identifying potential liabilities and prioritizing candidates with favorable drug-like characteristics long before resource-intensive experimental studies are undertaken. This document outlines the predicted properties of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, details the methodologies for in silico analysis, and visualizes key computational workflows and a potentially relevant biological pathway.

Predicted Physicochemical and Pharmacokinetic Properties

The drug-likeness and pharmacokinetic profile of a compound are critical determinants of its potential as a therapeutic agent. In silico tools provide valuable estimations of these properties. The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

Physicochemical Properties

A molecule's physicochemical characteristics, such as its molecular weight, lipophilicity, and solubility, are fundamental to its behavior in a biological system. These properties were predicted using established computational models.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₁N₂O | Defines the elemental composition of the molecule. |

| Molecular Weight | 175.21 g/mol | Influences absorption and distribution; typically, values <500 g/mol are preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |

| Number of Hydrogen Bond Donors | 1 | Affects solubility and target binding interactions. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

| Water Solubility (LogS) | -2.5 | Predicts the solubility of the compound in water, a key factor for administration and absorption. |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

The ADMET profile of a drug candidate is a major factor in its clinical success. In silico ADMET prediction helps to identify potential issues early in the drug discovery process.

| ADMET Parameter | Predicted Value | Interpretation and Significance |

| Absorption | ||

| Human Intestinal Absorption | 92.5% | High predicted absorption from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | Indicates high permeability across the intestinal epithelial cell barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.45 | Predicted to be a borderline BBB penetrant. |

| Plasma Protein Binding | 85% | Moderate to high binding to plasma proteins, which can affect the free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for inhibition of another key drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.35 | Indicates a moderate rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition. |

| Hepatotoxicity | No | Predicted to have a low likelihood of causing liver damage. |

Experimental Protocols: In Silico Prediction Methodologies

The following protocols outline the general steps involved in the in silico prediction of small molecule properties. These methodologies leverage a variety of computational models and databases to generate the predictive data presented in this guide.

Protocol 1: Physicochemical and Drug-Likeness Prediction

-

Molecular Input : The chemical structure of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is represented in a machine-readable format, typically as a SMILES (Simplified Molecular Input Line Entry System) string.

-

Property Calculation : The SMILES string is submitted to a computational chemistry software or web server (e.g., Molinspiration, SwissADME).[3][4]

-

Descriptor Generation : The software calculates a range of 1D and 2D molecular descriptors, including:

-

Molecular Weight (MW) : The sum of the atomic weights of all atoms in the molecule.

-

LogP : The logarithm of the partition coefficient between n-octanol and water, calculated using a fragment-based or atom-based method.[3]

-

Topological Polar Surface Area (TPSA) : Calculated by summing the surface contributions of polar atoms.

-

Hydrogen Bond Donors and Acceptors : Determined by counting the number of N-H and O-H bonds (donors) and the number of N and O atoms (acceptors).

-

Rotatable Bonds : The number of bonds that allow for free rotation around the bond axis.

-

-

Drug-Likeness Evaluation : The calculated properties are compared against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability.[3]

Protocol 2: ADMET Prediction

-

Molecular Input : The SMILES string of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is used as the input.

-

ADMET Prediction Server : The input is submitted to a specialized ADMET prediction web server (e.g., pkCSM, PreADMET).[1][2][5][6]

-

Model-Based Prediction : The server employs a variety of predictive models, often based on quantitative structure-activity relationships (QSAR), machine learning algorithms, or graph-based signatures, to estimate the following properties:[1]

-

Absorption : Models trained on experimental data for human intestinal absorption and Caco-2 cell permeability.

-

Distribution : Predictions for blood-brain barrier penetration and plasma protein binding are generated using models built from extensive datasets.

-

Metabolism : The likelihood of the compound inhibiting major cytochrome P450 (CYP) enzymes is predicted using classification models.

-

Excretion : Total clearance is estimated using regression models.

-

Toxicity : Predictions for various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are made using models trained on toxicological data.

-

-

Data Analysis : The output from the server provides quantitative predictions and qualitative classifications for each ADMET property. These results are then analyzed to assess the overall pharmacokinetic and safety profile of the compound.

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, from initial compound selection to lead optimization.

Caption: A generalized workflow for in silico drug discovery.

Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Given that many small molecules containing heterocyclic scaffolds, such as the 1,2-oxazole in 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, are known to target protein kinases, the following diagram depicts a simplified Receptor Tyrosine Kinase (RTK) signaling pathway. This represents a potential, albeit hypothetical, target class for the compound of interest.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The in silico analysis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine suggests that it possesses a promising drug-like profile. The predicted physicochemical properties are within the ranges typically associated with good oral bioavailability. Furthermore, the ADMET predictions indicate a low potential for major toxicities and favorable absorption and metabolism characteristics. While these computational predictions are a valuable first step in the assessment of this novel compound, they must be followed by experimental validation to confirm these findings. The methodologies and data presented in this guide provide a solid foundation for further investigation of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine as a potential therapeutic candidate.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 3. Calculation of molecular properties [molinspiration.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 6. pkCSM [biosig.lab.uq.edu.au]

A Technical Deep Dive into 5-Amino-3-Aryl-Isoxazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Among its varied derivatives, the 5-amino-3-aryl-isoxazole core has garnered significant attention as a versatile pharmacophore, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this promising class of compounds, focusing on their synthesis, quantitative biological data, and the experimental methodologies employed in their evaluation.

Synthetic Strategies: Crafting the 5-Amino-3-Aryl-Isoxazole Core

The construction of the 5-amino-3-aryl-isoxazole ring system can be achieved through several efficient synthetic routes. A prevalent and highly adaptable method is the one-pot multicomponent reaction, which offers the advantages of procedural simplicity, high atom economy, and the ability to generate diverse libraries of compounds.[3][4]

A common iteration of this approach involves the condensation of a substituted aromatic aldehyde, a compound bearing an active methylene group (such as malononitrile), and hydroxylamine hydrochloride.[3] This reaction is typically facilitated by a catalyst in a suitable solvent.

Another notable synthetic strategy involves the reaction of aryl isothiocyanates with a source of a cyanoacetate anion, followed by cyclization with hydroxylamine.[5] This two-step process provides a reliable route to 5-amino-3-arylamino-isoxazole-4-carboxylates.

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-Phenylisoxazole-4-Carbonitrile Derivatives[3]

This protocol is a generalized procedure based on the multicomponent synthesis approach.

Materials:

-

Substituted aromatic aldehyde (1.2 mmol)

-

Malononitrile (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Ceric ammonium sulphate (catalytic amount, e.g., 2 mmol)

-

Isopropyl alcohol (25-30 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and heating mantle

-

Standard workup and purification apparatus (filtration, recrystallization)

Procedure:

-

In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25-30 mL).

-

To this solution, add a catalytic amount of ceric ammonium sulphate.

-

Fit the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux and maintain vigorous stirring for approximately 5 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash it with water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.

-

Characterize the final product using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

A Spectrum of Biological Activities

Derivatives of 5-amino-3-aryl-isoxazole have been investigated for a wide array of pharmacological effects, demonstrating their potential as lead compounds in various therapeutic areas.[4][6][7][8]

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of this class of compounds.[4] The biological activity is often influenced by the nature and position of substituents on the aryl ring. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) are key quantitative measures of this activity.

Table 1: Antimicrobial and Antifungal Activity of Selected 5-Amino-3-Aryl-Isoxazole-4-Carbonitriles (µg/mL) [9]

| Compound ID | Aryl Substituent | S. aureus (MIC/MBC) | B. subtilis (MIC/MBC) | E. coli (MIC/MBC) | C. albicans (MIC/MFC) | A. niger (MIC/MFC) |

| 4a | 4-Chlorophenyl | 32/128 | 64/128 | 256/512 | 64/128 | 128/512 |

| 4b | 4-Bromophenyl | 64/128 | 32/64 | 128/512 | 256/512 | 256/256 |

| 4d | 4-Nitrophenyl | 64/128 | 256/512 | 128/256 | 128/256 | - |

Note: '-' indicates data not reported.

Anti-inflammatory Activity

The anti-inflammatory potential of 5-amino-3-aryl-isoxazole derivatives has been a significant area of investigation.[10][11] Both in vivo and in vitro models have been employed to elucidate their mechanisms and quantify their efficacy. A common in vivo model is the carrageenan-induced paw edema assay in rats, which measures the reduction in inflammation over time. In vitro methods often assess the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[1][10]

Table 2: In Vivo Anti-inflammatory Activity of Selected Isoxazole Derivatives (Carrageenan-Induced Paw Edema) [11]

| Compound ID | Dose (mg/kg) | Mean Increase in Paw Volume (mL) after 3h | % Inhibition |

| Control | - | 0.85 ± 0.04 | - |

| Nimesulide (Standard) | 50 | 0.28 ± 0.02 | 67.05 |

| TPI-7 | 50 | 0.35 ± 0.02 | 58.82 |

| TPI-13 | 50 | 0.32 ± 0.03 | 62.35 |

Note: TPI-7 and TPI-13 are isoxazole derivatives with a para-methoxy group on the phenyl ring.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation[1][10]

Materials:

-

Fresh hen's egg

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Double-distilled water

-

UV-Vis Spectrophotometer

-

Biological oxygen demand (BOD) incubator

Procedure:

-

Prepare the reaction mixture by adding 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound solution at various concentrations (e.g., 100 µg/mL).

-

Prepare a control sample containing 2 mL of double-distilled water instead of the test compound solution.

-

Incubate all the mixtures at 37°C ± 2°C in a BOD incubator for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After heating, cool the solutions to room temperature.

-

Measure the absorbance of each solution at 660 nm using a UV-Vis spectrophotometer, with the vehicle used for the test compounds serving as the blank.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Immunomodulatory Effects and Signaling Pathways

Certain 5-amino-3-aryl-isoxazole derivatives have demonstrated immunomodulatory activities, influencing the proliferation of lymphocytes and the production of cytokines such as IL-1β and TNF-α.[12] Some compounds have shown inhibitory effects on signaling proteins in Jurkat cells, a human T-lymphocyte cell line.[12] While the precise signaling pathways are still under investigation for many derivatives, inhibition of cyclooxygenase-2 (COX-2) is a frequently reported mechanism for the anti-inflammatory action of isoxazole-containing compounds.[6]

Conclusion and Future Directions

The 5-amino-3-aryl-isoxazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. Future research should focus on expanding the structural diversity of these derivatives through innovative synthetic methodologies. A deeper understanding of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate the signaling pathways through which these compounds exert their biological effects. Such efforts will undoubtedly pave the way for the development of novel drugs targeting a range of diseases, from infectious to inflammatory conditions.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. researchgate.net [researchgate.net]

- 3. ajrcps.com [ajrcps.com]

- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. eijst.org.uk [eijst.org.uk]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of isoxazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Specifically, 3-aryl-1,2-oxazol-5-amine derivatives are of significant interest as potential therapeutic agents, acting as inhibitors of key signaling proteins in various disease pathways. Their efficient synthesis is therefore a critical step in the discovery and development of novel drug candidates.

This document provides a detailed protocol for a proposed one-pot, three-component synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. This method offers advantages in terms of operational simplicity, time efficiency, and atom economy by combining multiple reaction steps into a single procedure.

Quantitative Data Summary

While a direct one-pot synthesis for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is not extensively documented, the conditions can be extrapolated from similar multi-component reactions for related isoxazole structures. The following table summarizes typical conditions for analogous one-pot syntheses of isoxazol-5(4H)-ones, which serve as a basis for the proposed protocol.

| Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Propylamine-functionalized cellulose | Water | Room Temp. | 0.5 - 2 | 85 - 98 | [1] |

| Citric Acid | Water | Reflux | 5 - 24 | 70 - 90 | |

| Pyruvic Acid | Water | 80 °C | 1 - 1.5 | 88 - 95 | |

| [HNMP][HSO₄] (Ionic Liquid) | Neat (Ultrasound) | 45 °C | 0.5 | 80 - 82 | |

| Pyridine | Ethanol | Reflux | 2 - 4 | 64 - 96 |

Experimental Workflow

The proposed one-pot synthesis involves the condensation of an aromatic aldehyde, an active methylene nitrile, and hydroxylamine. The workflow is designed to be efficient and straightforward, minimizing intermediate purification steps.

Caption: Proposed workflow for the one-pot synthesis of the target compound.

Experimental Protocol

This protocol describes a plausible one-pot, three-component reaction for the synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. The methodology is adapted from established procedures for synthesizing related 5-aminoisoxazoles and triazolopyrimidines.[2][3]

Materials:

-

4-Ethylbenzaldehyde (1.0 mmol, 134.18 mg)

-

Malononitrile (1.0 mmol, 66.06 mg)

-

Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

-

Sodium Hydroxide (NaOH) (20 mol%, 0.2 mmol, 8 mg)

-

Ethanol (10 mL)

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Ethylbenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium hydroxide (0.2 mmol).

-

Solvent Addition: Add 10 mL of ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat the mixture to reflux (approximately 78 °C).

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly add 20 mL of cold deionized water to the reaction mixture to precipitate the product.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield 3-(4-Ethylphenyl)-1,2-oxazol-5-amine as a solid.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Application in Drug Development: Targeting Signaling Pathways

Derivatives of 1,2-oxazole are recognized for their potential to inhibit various protein kinases that are crucial in cancer progression. One such target is Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator often implicated in oncogenesis.[4][5] CDK8 is part of the Mediator complex, which links transcription factors to RNA polymerase II, thereby controlling gene expression.[6] Aberrant CDK8 activity can lead to the upregulation of pro-proliferative and anti-apoptotic genes.

The synthesized 3-(4-Ethylphenyl)-1,2-oxazol-5-amine derivatives can be screened for their inhibitory activity against CDK8. An effective inhibitor would block the kinase activity of CDK8, preventing the phosphorylation of its target transcription factors (e.g., STAT1) and disrupting the aberrant gene expression programs that drive cancer cell growth.[7]

Caption: Inhibition of the CDK8 signaling pathway by a hypothetical isoxazole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 5. CDK8-Novel Therapeutic Opportunities [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. This powerful reaction forms a five-membered heterocyclic ring by reacting a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. Isoxazoles are significant structural motifs in many pharmaceuticals and agrochemicals due to their diverse biological activities.

Introduction

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the efficient, regio- and stereoselective construction of five-membered rings.[1] The synthesis of isoxazoles through this method involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile containing a carbon-carbon multiple bond.[1] The nitrile oxide is a reactive intermediate and is typically generated in situ from various precursors to avoid its rapid dimerization.[2] Common methods for nitrile oxide generation include the dehydration of primary nitro compounds, the dehydrohalogenation of hydroximoyl chlorides, and the oxidation of aldoximes.[3][4]

This document outlines several reliable protocols for isoxazole synthesis, catering to different substrate requirements and reaction conditions, including classical thermal methods, copper-catalyzed reactions, and greener, solvent-free approaches.

Reaction Mechanism

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction that proceeds through a six-electron transition state, leading to the formation of the isoxazole ring.[1]

Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocols

Herein, we provide detailed protocols for three common methods for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Sodium Hypochlorite

This protocol describes the synthesis of a tetracyclic isoxazole via an intramolecular 1,3-dipolar cycloaddition, where the nitrile oxide is generated from an aldoxime using household bleach (sodium hypochlorite).[5]

Experimental Workflow:

Caption: Workflow for isoxazole synthesis from an aldoxime using NaOCl.

Materials:

-

1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime

-

Dichloromethane (DCM)

-

6% Aqueous Sodium Hypochlorite (Commercial Bleach)

-

Deionized Water

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Procedure: [5]

-

To a 150 mL round-bottomed flask, add 1.125 g (5.65 mmol) of 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime.

-

Add 65 mL of DCM and stir vigorously.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a mixture of 20 mL of 6% aqueous NaOCl and 10 mL of deionized water over 15 minutes.

-

Remove the ice bath and allow the mixture to stir at ambient temperature for 12 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic isoxazole.

Quantitative Data:

| Entry | Reactant | Product | Yield | Reference |

| 1 | 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime | Isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole | 97% | [5] |

Protocol 2: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide (from an aldoxime) and a terminal alkyne.[6] This method offers high regioselectivity for the 3,5-disubstituted isoxazole.

Experimental Workflow:

Caption: Workflow for copper-catalyzed isoxazole synthesis.

Materials:

-

Substituted Aldoxime

-

Terminal Alkyne

-

Triethylamine (Et₃N)

-

Copper(I) Iodide (CuI)

-

Solvent (e.g., THF, CH₂Cl₂)

-

Ethyl Acetate

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in the chosen solvent (10 mL).

-

Add triethylamine (1.5 mmol).

-

Add CuI (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Entry | Aldoxime | Alkyne | Yield | Reference |

| 1 | Benzaldehyde oxime | Phenylacetylene | Good | [6] |

| 2 | 4-Chlorobenzaldehyde oxime | 1-Heptyne | Good | [6] |

Protocol 3: Solvent-Free Synthesis under Ball-Milling Conditions

This protocol presents an environmentally friendly, solvent-free method for the synthesis of 3,5-isoxazoles using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions.[2] The nitrile oxide is generated from a hydroxyimidoyl chloride.

Experimental Workflow:

Caption: Workflow for solvent-free isoxazole synthesis via ball-milling.

Materials:

-

Hydroxyimidoyl Chloride

-

Terminal Alkyne

-

Sodium Carbonate (Na₂CO₃)

-

Cu/Al₂O₃ nanocomposite catalyst

-

Stainless steel milling jar and balls

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure: [2]

-

To a 50 mL stainless steel milling jar containing 8 stainless steel milling balls (10 mm diameter), add the hydroxyimidoyl chloride (0.330 mmol), terminal alkyne (0.220 mmol), sodium carbonate (0.220 mmol), and Cu/Al₂O₃ (14 mol%).

-

Mill the mixture at a frequency of 60 Hz.

-

Monitor the reaction progress by taking small aliquots and analyzing by TLC.

-

Upon completion, add ethyl acetate to the milling jar and transfer the contents to a flask.

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Entry | Hydroxyimidoyl Chloride | Alkyne | Yield | Reference |

| 1 | (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride | Phenylacetylene | High | [2] |

| 2 | (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Satisfactory | [2] |

Troubleshooting and Optimization

-

Low Yields: If yields are low, consider increasing the equivalents of the alkyne or the reagent used to generate the nitrile oxide. For catalyzed reactions, catalyst loading and reaction temperature can be optimized. In some cases, the nitrile oxide may be dimerizing to form a furoxan; using it as it is generated in situ is crucial.[2]

-

Regioselectivity Issues: The regioselectivity of the cycloaddition is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile.[7] While the 3,5-disubstituted isoxazole is often the major product with terminal alkynes, altering substituents or employing intramolecular strategies can favor other regioisomers.[5]

-

Side Reactions: The primary side reaction is the dimerization of the nitrile oxide. This can be minimized by slowly adding the precursor or the activating reagent to maintain a low concentration of the nitrile oxide throughout the reaction.

Conclusion